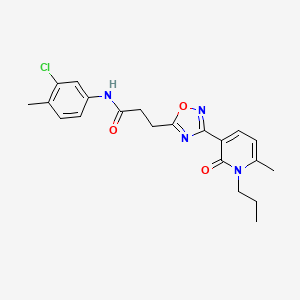
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an ideal candidate for studying different aspects of biological processes.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in different biological processes. This compound has been shown to interact with various targets, including kinases, proteases, and receptors, which makes it an ideal candidate for studying different pathways and mechanisms in cells.
Biochemical and Physiological Effects:
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has anti-microbial properties, making it an ideal candidate for developing new antibiotics and therapies for infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its versatility. This compound can be used in various assays and experiments to study different biological processes and pathways. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is essential to use this compound in a controlled environment and to follow specific safety protocols to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for studying N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One area of interest is its potential application in developing new drugs and therapies for different diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound can be used to study different pathways and mechanisms in cells, which can lead to new insights into biological processes. Overall, N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a valuable compound that has significant potential for scientific research.
Synthesemethoden
The synthesis of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the use of several chemical reagents and procedures. The most common method for synthesizing this compound is through the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with benzylamine and 2-aminopyridine. The reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used in the development of novel drugs and therapies for different diseases.
Eigenschaften
IUPAC Name |
N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-16-10-8-15(9-11-16)18-24-20(26-25-18)17-7-4-12-22-19(17)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHRIXLBKKECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7690376.png)

![3,4,5-trimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690383.png)

![2-(4-chlorophenoxy)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7690397.png)

![8-{4-[(2-Amino-N-benzyloxazole-5-carboxamido)methyl]phenoxy}octanoic acid](/img/no-structure.png)





